![molecular formula C16H16BrNO2 B5617233 2-(2-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5617233.png)
2-(2-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide often involves multiple steps, including alkylation, nitration, and acetylation processes. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates a method involving alkylation followed by nitration, achieving high yields under optimized conditions (Zhang Da-yang, 2004). Similarly, the synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide outlines a reaction process using N-methylchloroacetamide and 4-phenoxyphenol under specific conditions to achieve a high yield (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of related compounds is often determined through techniques like X-ray diffraction analysis. For instance, the structure of 2-(2-formylphenoxy)acetamide was confirmed by X-ray diffraction, revealing its crystallization in the monoclinic crystal system (S. Geetha, R. Sribalan, S. Lakshmi, 2023). Such structural analyses are essential for understanding the physical and chemical behavior of these compounds.
Chemical Reactions and Properties
The chemical reactions and properties of these compounds can vary widely. For example, the study of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs revealed anticonvulsant activity, showcasing the potential pharmaceutical applications of these compounds (E. Pękala et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are crucial for the application and handling of these compounds. While specific data on 2-(2-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide is not provided, studies on related compounds offer insight into how these properties are determined and their significance in the compound's applications.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability under various conditions, and the potential for forming derivatives, are essential for understanding the usefulness of these compounds in different chemical reactions and applications. For example, the study on the silylated derivatives of N-(2-hydroxyphenyl)acetamide provides valuable information on the reactivity and potential applications of these compounds in creating more complex molecules (A. Nikonov et al., 2016).
properties
IUPAC Name |
2-(2-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-7-8-12(2)14(9-11)18-16(19)10-20-15-6-4-3-5-13(15)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHUKPHFQDKOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide |
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